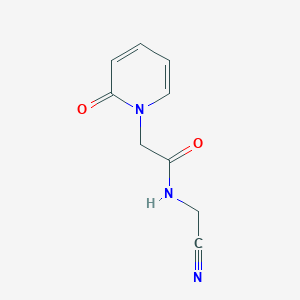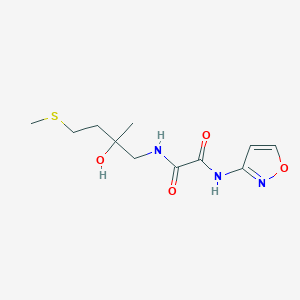
N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential therapeutic applications. It was first identified as a compound that could restore the function of the tumor suppressor protein p53, which is frequently mutated in cancer cells. Since then, CP-31398 has been investigated for its ability to induce apoptosis in cancer cells, as well as for its potential to treat other diseases.
Wirkmechanismus
N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide exerts its effects by binding to the DNA-binding domain of mutant p53 proteins, stabilizing the protein and restoring its transcriptional activity. This leads to the upregulation of genes involved in apoptosis and cell cycle arrest, ultimately resulting in the death of cancer cells. N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide has also been shown to activate the p53 pathway in cells with wild-type p53, although the mechanism of action in these cells is not fully understood.
Biochemical and Physiological Effects
N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to restoring the function of mutant p53 proteins, N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to induce the expression of other tumor suppressor genes, including p21 and Bax. N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide has also been shown to inhibit the expression of genes involved in cell cycle progression and DNA repair, leading to the accumulation of DNA damage and the induction of apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, and it has been extensively characterized in vitro and in vivo. However, N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide has some limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. In addition, N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide. One area of focus could be the development of more potent and selective analogs of N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide that could be used in the treatment of cancer and other diseases. Another area of research could be the investigation of the mechanism of action of N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide in cells with wild-type p53, which could lead to the identification of new targets for cancer therapy. Finally, the safety and efficacy of N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide in humans could be further investigated, potentially leading to the development of a new class of anticancer drugs.
Synthesemethoden
N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide can be synthesized using a variety of methods, including the reaction of 2-acetylpyridine with cyanomethyl bromide and subsequent treatment with ammonium acetate. Other methods involve the use of different starting materials, such as 2-acetylpyridine oxime or 2-acetylpyridine thiosemicarbazone. The synthesis of N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide is typically carried out under carefully controlled conditions to ensure high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide can restore the function of mutant p53 proteins, leading to the induction of apoptosis in cancer cells. In addition, N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-4-5-11-8(13)7-12-6-2-1-3-9(12)14/h1-3,6H,5,7H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAHGZKCLNXEER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2942793.png)
![N-(2-ethoxyphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2942796.png)


![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-7,8-dihydroxy-2H-chromen-2-one](/img/structure/B2942804.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2942805.png)
![N-isopropyl-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2942806.png)

![N-benzyl-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2942810.png)
![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2942812.png)
![ethyl 3-(2-{2-[(E)-(4-chlorophenyl)methylidene]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2942813.png)

![7-hydroxy-N-(4-methoxybenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2942815.png)